N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
Description
N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a pyrazole ring, and an acetamide moiety
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-18(4,12-19)20-17(23)11-16-13(2)21-22(14(16)3)15-9-7-6-8-10-15/h6-10H,5,11H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRWWIDWDBWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyano group: This step might involve the reaction of an appropriate alkyl halide with a cyanide source.
Acetamide formation: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound might undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products may include substituted amides or esters.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
- Structural Features : The presence of both a cyano group and an acetamide moiety in the same molecule.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
